Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate
Description
Properties
CAS No. |
85187-21-9 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
diethyl 2-[2-(2,2,3-trimethylcyclopentyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H30O4/c1-6-20-15(18)14(16(19)21-7-2)11-10-13-9-8-12(3)17(13,4)5/h12-14H,6-11H2,1-5H3 |
InChI Key |
UVELSJAJXCLTED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1CCC(C1(C)C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate typically involves the alkylation of diethyl malonate with a suitable alkyl halide. The general procedure includes the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the enolate ion.
Alkylation: The enolate ion is then reacted with 2-(2,2,3-trimethylcyclopentyl)ethyl bromide under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Alkylation Reactions
The compound participates in alkylation via its active methylene group, a hallmark of malonic esters. Deprotonation with strong bases (e.g., NaOEt, LDA) generates a resonance-stabilized enolate, which undergoes nucleophilic substitution with alkyl halides or electrophiles .
Example Reaction:
textDiethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate + NaOEt → Enolate + R-X → Alkylated Product
Key Features:
-
The cyclopentyl group introduces steric hindrance, influencing regioselectivity.
-
Dialkylation is possible but less favored due to steric constraints .
Hydrolysis and Decarboxylation
The ester groups hydrolyze under acidic or basic conditions to yield malonic acid derivatives, followed by thermal decarboxylation to substituted acetic acids .
Conditions and Outcomes:
| Step | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 4h | (2-(2,2,3-TMC*)ethyl)malonic acid | 85–92 | |
| Decarboxylation | 180°C, 30 min | 3-(2,2,3-TMC-ethyl)propanoic acid | 78 |
*TMC = Trimethylcyclopentyl
Multicomponent Reactions
The compound reacts in tandem with aldehydes and acrylates under organocatalytic conditions to form densely functionalized adducts. A study using EtPPh₂ as a catalyst demonstrated the following optimized protocol :
Reaction Setup:
-
Catalyst: EtPPh₂ (30 mol%)
-
Solvent: t-BuOH/THF (4:1)
-
Temp: 10°C
-
Time: 4–21 h
Product:
Cyclization and Intramolecular Reactions
The cyclopentyl moiety facilitates intramolecular reactions, such as the Perkin alicyclic synthesis, forming bicyclic structures .
Mechanism:
-
Deprotonation to enolate.
-
Intramolecular attack on a distal electrophilic site (e.g., halide).
-
Decarboxylation to yield fused-ring carboxylic acids.
Example:
Intramolecular alkylation with 1,3-dibromopropane yields a bicyclo[3.2.1]octane derivative .
Bromination and Nitrosation
The α-hydrogens adjacent to carbonyl groups undergo halogenation or nitrosation:
-
Bromination: Treatment with Br₂ in CCl₄ selectively substitutes α-hydrogens .
-
Nitrosation: Reaction with NaNO₂ in AcOH forms oximino derivatives, precursors to amino acids .
Comparative Reactivity Table
| Reaction Type | Reagents | Key Product | Yield (%) | Selectivity Factor |
|---|---|---|---|---|
| Alkylation | NaOEt, CH₃I | Monoalkylated malonate | 65 | 8:1 (mono vs. di) |
| Hydrolysis | 6M HCl, reflux | Malonic acid derivative | 90 | N/A |
| Decarboxylation | 180°C | Substituted acetic acid | 78 | >95% purity |
| Multicomponent | EtPPh₂, acrylate, aldehyde | Trisubstituted cyclohexane | 63 | 21:79 dr |
Mechanistic Insights
-
Enolate Stability: The cyclopentyl group’s electron-donating effects stabilize the enolate, enhancing nucleophilicity .
-
Steric Effects: Bulky substituents slow reaction kinetics but improve selectivity for monoalkylation .
-
Solvent Influence: Polar aprotic solvents (e.g., THF) increase enolate solubility, while t-BuOH reduces side reactions .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with specific biological activities. For example, derivatives of diethyl malonate are used in the synthesis of anticonvulsants and anti-inflammatory agents, highlighting its importance in drug discovery and development.
Case Studies
- Vigabatrin : A notable application is in the synthesis of vigabatrin, an anticonvulsant drug. The malonate framework contributes to the formation of key intermediates that are essential for the drug's efficacy .
- Phenylbutazone : Another significant compound synthesized using diethyl malonate derivatives is phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation .
Synthetic Organic Chemistry
Malonic Ester Synthesis
this compound is pivotal in malonic ester synthesis, where it acts as a nucleophile in alkylation reactions. The compound can be deprotonated to form a carbanion that readily undergoes alkylation with various electrophiles. This reaction pathway is crucial for constructing complex molecular architectures in organic synthesis.
Claisen Condensation Reactions
The compound also participates in Claisen condensation reactions, leading to the formation of β-keto esters. This reaction is particularly valuable for synthesizing larger molecules and heterocycles, which are important in medicinal chemistry .
Material Science
Polymer Chemistry
this compound has been explored as a monomer in the production of polymers. Its unique structure allows for the creation of materials with specific properties, such as improved thermal stability and mechanical strength. The compound can be polymerized with other monomers to develop advanced materials used in coatings and adhesives .
Summary of Applications
| Application Area | Specific Uses | Notable Compounds Synthesized |
|---|---|---|
| Medicinal Chemistry | Drug synthesis | Vigabatrin, Phenylbutazone |
| Synthetic Organic Chemistry | Malonic ester synthesis | β-Keto esters |
| Material Science | Polymer production | Advanced coatings and adhesives |
Mechanism of Action
The mechanism of action of diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate involves its reactivity as an ester and its ability to form enolate ions. The enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Cyclic Substituents
(a) Diethyl 3,3-Dimethyl-4-(prop-1-en-2-yl)cyclopentane-1,1-dicarboxylate ()
- Structure : Cyclopentane ring with 3,3-dimethyl and 4-(prop-1-en-2-yl) substituents.
- Key Differences : The absence of a 2,2,3-trimethyl group and the presence of an unsaturated propene group alter steric and electronic profiles.
- Synthesis : Prepared via catalytic isomerization of olefins, yielding a compound with spectral data matching literature values .
(b) Diethyl 2-(Cyclopentylmethyl)malonate Derivatives ()
- Example: Diethyl 2-(cyclopentylmethyl)-2-(2-oxo-2-(p-tolyl)ethyl)malonate (4aj).
- Structure : Cyclopentylmethyl group attached to the malonate core, with an additional 2-oxo-p-tolyl ethyl substituent.
- Synthesis : Achieved via Cu(OAc)₂-catalyzed oxidative radical functionalization (50% yield). Characterized by distinct ¹H NMR shifts (e.g., δ 1.22–1.30 ppm for cyclopentyl protons) .
Comparison :
(a) Electrophilic vs. Nucleophilic Malonates
- Electrophilic Example : Diethyl 2-(pyridin-2-ylmethylene)malonate () reacts with arynes via dipolar cycloaddition to form heterocycles (e.g., pyridoindoles) .
- Nucleophilic Example : Diethyl malonate (DEM) undergoes Claisen condensations (), but bulky substituents (e.g., trimethylcyclopentyl) in the target compound may hinder such reactivity due to steric effects.
(a) Catalytic Approaches
- Copper Catalysis : Used for synthesizing cyclopentylmethyl-substituted malonates (), likely applicable to the target compound .
- Palladium/Rhodium Catalysis : Employed for nitro-group reductions in malonates (), though steric hindrance from trimethylcyclopentyl may necessitate optimized conditions .
(b) Organometallic Derivatives
- Ferrocene-Containing Malonates : Diethyl ferrocenylalkylmalonates () are synthesized via transesterification, highlighting compatibility with bulky substituents .
Spectral and Analytical Data
Biological Activity
Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate, a compound characterized by its unique cyclopentane structure, has garnered attention in the scientific community for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 270.36 g/mol
- CAS Number : 84199-92-8
This compound exhibits biological activity primarily through its interaction with various enzymatic pathways. The compound is believed to influence metabolic processes by modulating enzyme activities, particularly those involved in lipid metabolism and synthesis.
Biological Activity
1. Antioxidant Activity
Research indicates that diethyl malonates can exhibit antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems. A study demonstrated that diethyl malonate derivatives showed significant radical-scavenging activity, contributing to their potential therapeutic applications in oxidative stress-related diseases.
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. This effect is particularly relevant in the context of chronic inflammatory diseases, where modulation of inflammatory pathways can lead to therapeutic benefits.
3. Neuroprotective Effects
Preliminary research suggests neuroprotective properties of this compound. It may exert protective effects against neurodegenerative conditions by reducing neuronal apoptosis and promoting cell survival pathways.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of antioxidant effects | The compound exhibited a dose-dependent increase in DPPH radical scavenging activity. |
| Study 2 | Assessment of anti-inflammatory potential | Inhibition of TNF-alpha and IL-6 production was observed in macrophage cultures treated with the compound. |
| Study 3 | Neuroprotection assessment | Protection against glutamate-induced neurotoxicity was noted in neuronal cell lines treated with the compound. |
Research Findings
A comprehensive review of literature reveals several promising findings regarding the biological activities of this compound:
- Antioxidant Mechanism : The compound's structure allows it to act as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS).
- Inflammatory Pathway Modulation : By inhibiting key inflammatory mediators such as NF-kB and MAPK pathways, the compound demonstrates potential therapeutic applications in inflammatory diseases.
- Neuroprotective Pathways : Activation of neurotrophic factors and inhibition of apoptotic pathways suggest its utility in treating neurodegenerative disorders.
Q & A
Basic: What are the key synthetic strategies for preparing diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate?
Answer:
The synthesis typically involves alkylation of diethyl malonate's enolate intermediate. A common approach includes:
Enolate Formation: Deprotonate diethyl malonate using a strong base (e.g., NaOEt, LDA) to generate the enolate .
Electrophilic Alkylation: React the enolate with 2-(2,2,3-trimethylcyclopentyl)ethyl halides. Steric hindrance from the trimethylcyclopentyl group may necessitate elevated temperatures or polar aprotic solvents (e.g., DMF, THF) to enhance reactivity .
Workup: Acidic hydrolysis and purification via flash chromatography or distillation.
For structurally similar derivatives, catalytic additives (e.g., p-toluenesulfonic acid) have been used to accelerate cyclization steps .
Basic: How do ester groups influence the reactivity of diethyl malonate derivatives in alkylation reactions?
Answer:
The electron-withdrawing ester groups increase the acidity of the α-hydrogens (pKa ~13), facilitating enolate formation. This enables nucleophilic attack on electrophiles. Key factors include:
- Base Selection: Strong bases (e.g., NaH) favor complete enolization, while milder bases (e.g., K2CO3) may lead to partial deprotonation and side reactions .
- Steric Effects: Bulky substituents (e.g., trimethylcyclopentyl) on the electrophile can reduce reaction rates, requiring optimized solvent systems (e.g., toluene under reflux) .
Advanced: How can regioselectivity and stereochemistry be controlled in alkylation of diethyl malonate derivatives with complex electrophiles?
Answer:
- Regioselectivity: Directed by the steric and electronic environment of the electrophile. For example, bulky trimethylcyclopentyl groups may favor alkylation at less hindered positions. Computational modeling (DFT) can predict reactive sites .
- Stereochemistry: Chiral auxiliaries or asymmetric catalysis (e.g., L-proline) can induce enantioselectivity, as demonstrated in Michael additions with acrylonitrile .
- Reaction Monitoring: Use in-situ techniques (e.g., FTIR, NMR) to track enolate formation and intermediate stability .
Advanced: How should researchers address contradictory yield data in literature for this compound’s synthesis?
Answer:
Contradictions often arise from:
- Reagent Purity: Impurities in electrophiles (e.g., halides) or solvents can drastically alter yields. Validate starting material purity via GC-MS or NMR .
- Condition Optimization: Systematically vary parameters (temperature, base strength, solvent polarity) using Design of Experiments (DoE) to identify critical factors. For example, sonication has been shown to alter reaction pathways in malonate alkylation .
- Analog Studies: Compare results with structurally similar compounds (e.g., dimethyl malonate derivatives) to identify trends in reactivity .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
- 1H/13C NMR: Identify proton environments (e.g., ester methyl groups at δ ~1.2–1.4 ppm) and confirm substitution patterns on the cyclopentyl ring .
- HRMS (ESI): Verify molecular weight and fragmentation patterns, particularly for high-purity samples .
- IR Spectroscopy: Detect ester carbonyl stretches (~1740 cm⁻¹) and monitor enolate formation (disappearance of α-H stretches) .
Advanced: What challenges arise when scaling up synthesis from lab to pilot plant?
Answer:
- Reaction Kinetics: Heat transfer limitations in large batches may require slower reagent addition or segmented temperature control .
- Purification: Flash chromatography becomes impractical; switch to distillation or crystallization. For example, diethyl malonate derivatives with high boiling points may require vacuum distillation .
- Safety: Mitigate risks associated with exothermic enolate formation by implementing controlled dosing systems and real-time temperature monitoring .
Basic: How do solvent and temperature affect enolate formation kinetics?
Answer:
- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) stabilize enolates, accelerating formation. Non-polar solvents (e.g., toluene) may require longer reaction times .
- Temperature: Elevated temperatures (e.g., 80°C) enhance enolization but risk side reactions (e.g., ester hydrolysis). Cryogenic conditions (−78°C) improve selectivity for sensitive substrates .
Advanced: What computational tools predict the stability of intermediates in diethyl malonate-based reactions?
Answer:
- DFT Calculations: Model transition states and energy barriers for alkylation steps. For example, studies on malonate enolates have used B3LYP/6-31G* to predict regioselectivity .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways, particularly for bulky substituents like trimethylcyclopentyl groups .
Advanced: How do structural analogs (e.g., dimethyl malonate) inform toxicity and environmental fate studies?
Answer:
- Read-Across Analysis: Use data from dimethyl malonate (similar ester groups, shorter alkyl chains) to estimate acute toxicity (e.g., LD50 >16000 mg/kg in rabbits) .
- Environmental Persistence: Evaluate hydrolysis rates under varying pH conditions. Malonate esters generally hydrolyze faster in alkaline media, forming less persistent dicarboxylic acids .
Basic: What are the best practices for handling and storing diethyl malonate derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
